Cipepofol
Description
Cipepofol (Ciprofol, HSK3486; CAS 1637741-58-2) is a novel 2,6-disubstituted phenol derivative developed by Sichuan Haisco Pharmaceutical as a GABAA receptor agonist and positive allosteric modulator . Structurally derived from propofol, it incorporates a cyclopropyl group into the 2,6-side chain to enhance lipophilicity and introduces chiral centers to reduce adverse effects while retaining sedative efficacy . Its molecular formula is C14H20O (molecular weight: 204.31 g/mol), with a LogP of 4.4, indicating superior lipid solubility compared to propofol .
This compound activates the Sirtuin1 (Sirt1)/Nrf2 pathway, offering cardioprotective effects by mitigating oxidative stress, inflammation, and apoptosis in myocardial infarction models . Clinically, it is used for induction and maintenance of general anesthesia and sedation, with orphan drug designation for rare conditions . Approved in China in 2020, it is under investigation for pediatric use and ICU sedation .
Structure
2D Structure
Properties
CAS No. |
1637741-58-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
BMEARIQHWSVDBS-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HSK3486; HSK-3486; HSK 3486. |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement for Skeletal Reorganization
The initial step entails a Claisen rearrangement of 2-isopropylphenol (1) under acidic conditions to yield 4-isopropyl-2-methylphenol (2) . This transformation reorganizes the phenolic skeleton, establishing the para-isopropyl group critical for subsequent cyclopropanation. The reaction is typically conducted in dimethylformamide (DMF) at 150–160°C for 12–16 hours, achieving conversions exceeding 90%.
Simmons–Smith Cyclopropanation for Ring Formation
Chiral Resolution and Stereochemical Purity
Carbamate Formation for Enantiomer Separation
The racemic cyclopropane product (3) undergoes derivatization with (S)-1-phenylethyl isocyanate to form diastereomeric carbamates (4a/4b) . Crystallization from n-heptane selectively isolates the desired (R)-enantiomer carbamate (4a) with >99% diastereomeric excess. This step capitalizes on the differential solubility of diastereomers, achieving 85–90% recovery of the target isomer.
Hydrolysis to Regenerate Chiral Phenol
Basic hydrolysis of carbamate 4a using aqueous sodium hydroxide in tetrahydrofuran (THF) at 60°C liberates the enantiomerically pure (R)-2-(1-cyclopropylethyl)-6-isopropylphenol (5) . The reaction completes within 4–6 hours, yielding 95–98% of the chiral intermediate with 99.5% enantiomeric excess.
Final Purification and Process Intensification
Wiped-Film Distillation for High Purity
The crude product undergoes wiped-film distillation under reduced pressure (0.1–0.5 mmHg) at 180–200°C to remove residual solvents and high-boiling impurities. This continuous purification method achieves final product purity >99.5% while maintaining stereochemical integrity.
Overall Yield and Process Efficiency
The integrated five-step process delivers this compound in 14% overall yield from 2-isopropylphenol, as summarized in Table 1. Notably, the absence of column chromatography enhances scalability and reduces production costs.
Table 1: Summary of this compound Synthesis Steps and Yields
| Step | Transformation | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Claisen rearrangement | DMF, 150°C, 16 h | 92 |
| 2 | Simmons–Smith cyclopropanation | CH₂I₂, Et₂Zn, CH₂Cl₂, 0°C | 78 |
| 3 | Carbamate formation/crystallization | (S)-1-phenylethyl isocyanate, heptane | 87 |
| 4 | Hydrolysis | NaOH, THF/H₂O, 60°C | 96 |
| 5 | Wiped-film distillation | 0.2 mmHg, 190°C | 94 |
| Total | 14 |
Data adapted from large-scale production trials.
Comparative Analysis of Synthetic Methodologies
Advantages Over Propofol Manufacturing
While propofol synthesis relies on Friedel-Crafts alkylation of p-hydroxybenzoic acid followed by decarboxylation, this compound’s route incorporates stereoselective cyclopropanation. The Simmons–Smith reaction introduces conformational rigidity that enhances GABA receptor binding affinity, justifying the additional synthetic complexity.
Solvent and Reagent Optimization
Early development phases identified DMF as optimal for the Claisen rearrangement due to its high boiling point and solubility characteristics. Substitution with alternative solvents like N-methylpyrrolidone (NMP) reduced yields by 15–20%, as evidenced by process screening studies.
Industrial Scale-Up Challenges and Solutions
Thermal Management in Exothermic Steps
The cyclopropanation’s exothermic nature necessitated jacketed reactors with precise coolant control during kilogram-scale production. Implementing a semi-batch addition protocol for diiodomethane maintained reaction temperatures within ±2°C of target values, suppressing byproduct formation.
Continuous Processing Integration
Pilot plants demonstrated the feasibility of coupling wiped-film distillation with continuous crystallization units, achieving throughputs of 5–7 kg/day. This integrated approach reduced intermediate handling losses by 12% compared to batch operations.
Quality Control and Analytical Characterization
Chemical Reactions Analysis
Metabolic Reactions
Cipepofol undergoes glucuronidation , a Phase II metabolic process, primarily mediated by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This reaction conjugates glucuronic acid to the phenolic hydroxyl group of this compound, forming a water-soluble glucuronide metabolite for renal excretion .
Key Features:
-
Reaction Type : Conjugation (glucuronidation)
-
Enzyme Involved : UDP-glucuronosyltransferase (UGT1A9 isoform predominant)
-
Metabolite : this compound-glucuronide
Mechanistic Insight :
The phenolic –OH group of this compound reacts with activated UDP-glucuronic acid, forming an ether bond (Figure 1). This process enhances solubility, facilitating rapid clearance .
| Metabolic Pathway | Enzyme | Metabolite | Excretion Route |
|---|---|---|---|
| Glucuronidation | UGT1A9 | This compound-glucuronide | Renal |
Mechanism of Action (Biochemical Interaction)
This compound potentiates GABA<sub>A</sub> receptor activity by binding to the β-subunit, enhancing chloride ion influx and neuronal hyperpolarization . While not a direct chemical reaction, this interaction is critical for its sedative-hypnotic effects.
Structural Determinants:
-
2,6-Diisopropylphenol Core : Similar to propofol but with a (R)-1-cyclopropylethyl group at C2, increasing steric hindrance and potency .
-
Stereoselectivity : The (R)-enantiomer exhibits 4–6× higher GABA<sub>A</sub> affinity than propofol due to optimized hydrophobic interactions .
Chemical Stability and Degradation
-
Oxidation : Under strong oxidative conditions, the phenolic ring may form quinone derivatives.
-
Photodegradation : Alkylphenols often undergo UV-induced radical reactions, though no studies confirm this for this compound.
Stability in Formulation:
-
This compound is formulated as an oil-in-water emulsion (similar to propofol) to prevent degradation .
-
No reported incompatibilities with common IV fluids, though long-term stability studies are pending .
Synthetic Routes
While detailed synthesis protocols are proprietary, this compound’s structure suggests key steps:
Scientific Research Applications
Sedation in Medical Procedures
Cipepofol has been evaluated extensively in clinical trials for its use as a sedative agent. A significant phase III multicenter randomized trial demonstrated its effectiveness in outpatient gynecological procedures.
- Study Overview : The trial involved 135 women aged 18-65, comparing this compound (0.4 mg/kg induction, 0.2 mg/kg maintenance) with propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance). Both groups achieved a 100% success rate in sedation without needing remedial anesthetics.
- Key Findings :
- This compound required slightly more time for successful induction and recovery compared to propofol.
- Patients receiving this compound reported significantly lower incidences of treatment-emergent adverse events (34.4% vs. 79.5%) and injection pain (6.7% vs. 61.4%) compared to those receiving propofol .
Cardioprotection
This compound exhibits cardioprotective properties, particularly in models of myocardial infarction induced by isoproterenol.
- Mechanism of Action : this compound acts as a positive allosteric modulator of GABA A receptors, promoting central nervous system inhibition while also activating the sirtuin1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
- Experimental Evidence :
- In vitro studies showed that this compound reduced markers of myocardial injury (CK-MB, LDH) and apoptosis in cardiomyocytes exposed to isoproterenol.
- In vivo experiments with mice demonstrated that pre-treatment with this compound significantly attenuated myocardial damage and inflammation following isoproterenol administration .
Neuroprotection
Research indicates potential neuroprotective effects of this compound, suggesting its utility beyond sedation.
- Neuroprotective Mechanisms : Similar to propofol, this compound may provide neuroprotection through modulation of GABA A receptors, which can help mitigate neuronal injury during hypoxic or ischemic events.
- Clinical Implications : The sedative's favorable side effect profile positions it as a candidate for use in neuroanesthesia and critical care settings where minimizing neurological damage is paramount .
Comparative Efficacy with Propofol
A comparative analysis between this compound and propofol reveals several advantages:
| Aspect | This compound | Propofol |
|---|---|---|
| Success Rate | 100% | 100% |
| Time to Induction | Longer by ~2 seconds | Baseline |
| Time to Recovery | Longer by ~2.3 minutes | Baseline |
| Adverse Events | Lower incidence (34.4%) | Higher incidence (79.5%) |
| Injection Pain | Lower incidence (6.7%) | Higher incidence (61.4%) |
This table summarizes key findings from clinical trials comparing the two agents, highlighting this compound's lower adverse event rates and patient satisfaction levels .
Mechanism of Action
HSK-3486 exerts its effects by acting as a positive allosteric regulator and direct agonist of gamma-aminobutyric acid type A receptors . It increases chloride ion influx through these receptors, leading to central nervous system depression and sedation . The compound has a unique structure with a single-configuration R-designation chiral center and a terminal cyclopropyl group, enhancing its pharmacological properties .
Comparison with Similar Compounds
Propofol (2,6-Diisopropylphenol)
Propofol, a widely used anesthetic, shares a phenolic core with Cipepofol but lacks cyclopropyl modifications. Key differences include:
| Parameter | This compound | Propofol |
|---|---|---|
| Structure | 2,6-disubstituted phenol with cyclopropyl group | 2,6-diisopropylphenol |
| Molecular Weight | 204.31 g/mol | 178.27 g/mol |
| LogP | 4.4 | ~3.8 |
| Mechanism | GABAA agonist; Sirt1/Nrf2 activation | GABAA agonist |
| Induction Dose | 0.5–0.6 mg/kg (IV) | 1.5–2.5 mg/kg (IV) |
| Maintenance Rate | 1.2–1.4 mg/kg/h | 4–12 mg/kg/h |
| Key Advantages | Reduced injection pain, cardioprotection | Rapid onset, short recovery |
Clinical Efficacy
- Non-Inferiority to Propofol: In a phase III trial (NCT04958746), this compound demonstrated non-inferiority to propofol for sedation during outpatient gynecological procedures (success rate: 92.5% vs. 90.1%) .
- Pediatric Use : A 2025 study in patients aged 2–17 years reported effective anesthesia induction (0.5–0.6 mg/kg) and maintenance (1.2–1.4 mg/kg/h) with stable plasma concentrations across age groups .
Pharmacokinetics
This compound exhibits age-dependent pharmacokinetics:
- Adults : Rapid distribution (t1/2α: 2–4 min) and metabolism via hepatic glucuronidation .
- Pediatrics : Plasma concentrations remain consistent across age groups (2–17 years), supporting weight-based dosing .
Propofol, by comparison, has a shorter context-sensitive half-time but higher variability in pediatric populations .
Biological Activity
Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.
This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:
- Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.
- Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:
- Phase I : Rapid distribution with a half-life of 2-10 minutes.
- Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.
- Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .
This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.
Comparative Studies
Several studies have compared this compound to propofol regarding efficacy and safety:
- A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .
- In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .
Case Study 1: Cardiac Surgery
In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .
Case Study 2: Oncological Procedures
A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .
Q & A
Q. What are the foundational safety protocols for handling Cipepofol in laboratory settings?
this compound’s safety data sheet indicates it is for research use only, with no established carcinogenic or reproductive toxicity classifications . However, its full toxicological profile remains unassessed. Researchers should:
Q. How can researchers structure a preliminary study to evaluate this compound’s pharmacokinetic properties?
Apply the PICOT framework to define:
- P opulation: Animal models (e.g., rodents) or in vitro cell lines.
- I ntervention: Administer this compound at varying doses (e.g., 1–10 mg/kg).
- C omparison: Control groups receiving saline or a comparator anesthetic (e.g., propofol).
- O utcome: Plasma concentration curves, half-life, metabolite identification via HPLC/MS.
- T ime: Acute (0–24 hrs) vs. subchronic (7–14 days) exposure .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across dose groups.
- For toxicity data, Kaplan-Meier survival analysis or logistic regression can assess mortality rates .
Advanced Research Questions
Q. How can contradictory findings in this compound’s metabolic pathways be resolved?
Discrepancies may arise from interspecies variability or assay sensitivity. To address this:
- Perform cross-species comparisons (e.g., human hepatocytes vs. murine models) using stable isotope tracers.
- Validate metabolite identification with orthogonal techniques (e.g., NMR alongside LC-MS).
- Conduct systematic reviews to synthesize existing data, applying tools like GRADE for evidence quality assessment .
Q. What experimental designs optimize the assessment of this compound’s neurotoxicity in chronic exposure models?
- Longitudinal cohort study : Administer this compound to rodents over 6–12 months, with endpoints including histopathology (e.g., hippocampal neuron counts) and behavioral assays (e.g., Morris water maze).
- Mechanistic analysis : Use RNA sequencing to identify dysregulated pathways (e.g., apoptosis, oxidative stress) and validate via CRISPR knockouts .
Q. How can researchers address the lack of carcinogenicity data for this compound?
- Two-year bioassay : Expose transgenic rodent models (e.g., Tg.rasH2) to this compound, monitoring tumor incidence and histopathology.
- In vitro genotoxicity screening : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human cell lines .
Methodological Frameworks for this compound Research
Q. Which frameworks guide hypothesis-driven research on this compound’s mechanism of action?
- PEO Framework :
- P opulation: Neuronal cell lines (e.g., SH-SY5Y).
- E xposure: this compound at IC50 concentrations.
- O utcome: Electrophysiological changes (patch-clamp recordings) or protein expression (Western blot for GABAA receptors).
Q. How should researchers design replication studies to validate this compound’s efficacy in anesthesia?
- Multi-center collaboration : Standardize protocols across labs (e.g., dosing, outcome measures).
- Pre-registration : Publish hypotheses and methods on platforms like Open Science Framework to reduce bias.
- Meta-analysis : Pool data from independent studies to calculate effect sizes and heterogeneity (I² statistic) .
Data Analysis and Interpretation
Q. What strategies mitigate confounding variables in this compound’s in vivo studies?
Q. How can machine learning enhance this compound research?
- Train predictive models on pharmacokinetic data to optimize dosing regimens.
- Apply clustering algorithms (e.g., k-means) to identify subpopulations with atypical metabolic responses.
- Use natural language processing (NLP) to mine literature for overlooked interactions (e.g., drug-enzyme associations) .
Tables for Methodological Reference
| Framework | Application to this compound Research | Example Metrics |
|---|---|---|
| PICOT | Dose-response efficacy in rodents | EC50, AUC0-24, survival rate |
| FINER | Novelty assessment of neurotoxicity studies | Citation impact, gap analysis in PubMed |
| PEO | Mechanistic studies in cell lines | IC50, fold-change in receptor expression |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
